Regulatory Designation: Official EP Impurity M vs. Unlisted Quinazoline Impurity D
4‑Chloro‑6,7‑bis(2‑chloroethoxy)quinazoline is unambiguously codified as Erlotinib EP Impurity M in the European Pharmacopoeia monographs, whereas the structurally similar 4‑chloro‑6,7‑bis(2‑methoxyethoxy)quinazoline (CAS 183322‑18‑1) is classified as Erlotinib EP Impurity D [REFS‑1]. This distinction carries direct regulatory consequences: EP Impurity M is required for identification, control, and validation of the erlotinib drug substance; Impurity D, while related, is not interchangeable for EP compliance [REFS‑2]. The target compound is supplied with characterization data (1H‑NMR, MS, HPLC) that is pre‑aligned with EP requirements, eliminating the need for in‑house certification [REFS‑3].
| Evidence Dimension | Regulatory Status (European Pharmacopoeia) |
|---|---|
| Target Compound Data | Listed as Erlotinib EP Impurity M |
| Comparator Or Baseline | 4‑Chloro‑6,7‑bis(2‑methoxyethoxy)quinazoline (CAS 183322‑18‑1) → Listed as Erlotinib EP Impurity D |
| Quantified Difference | Mutually exclusive impurity designations; EP Impurity M ≠ EP Impurity D |
| Conditions | European Pharmacopoeia monograph for Erlotinib Hydrochloride |
Why This Matters
Procuring the correct EP‑designated impurity reference standard is mandatory for ANDA/NDA filing and ensures method validation will not be rejected due to use of an unlisted or incorrect impurity marker.
- [1] SynZeal Research. Erlotinib EP Impurity M vs. Impurity D – Regulatory Classification. CAS 183322-21-6 and 183322-18-1. View Source
- [2] ChemWhat. Erlotinib EP Impurity M (CAS 183322-21-6) – Compliance and Application Note. View Source
- [3] Alfa Omega Pharma. Erlotinib Impurity 1 – Technical Datasheet with Characterization Data. View Source
